molecular formula C11H12N2O2 B11899678 7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B11899678
M. Wt: 204.22 g/mol
InChI Key: CPLDUGAYLUPEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly for its antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step reactions. Common synthetic strategies include:

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation and multicomponent reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide

Comparison: Compared to these similar compounds, 7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid may exhibit unique biological activities or chemical reactivity due to the presence of the ethyl group at the 7-position. This structural variation can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

7-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-3-8-4-5-13-9(6-8)12-7(2)10(13)11(14)15/h4-6H,3H2,1-2H3,(H,14,15)

InChI Key

CPLDUGAYLUPEPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC(=C(N2C=C1)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.